molecular formula C19H14BrN5O3S B15100982 N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B15100982
M. Wt: 472.3 g/mol
InChI Key: XYSXQMIIZHQPHS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a bromophenyl group, a thiazole ring substituted with hydroxy and hydrazinylidene moieties, and an indol-3-ylidene fragment. Crystallographic studies indicate bond lengths and angles in the acetamide and bromophenyl regions differ slightly from related derivatives (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)acetamide), which may influence molecular conformation and intermolecular interactions .

Properties

Molecular Formula

C19H14BrN5O3S

Molecular Weight

472.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C19H14BrN5O3S/c20-10-5-7-11(8-6-10)21-15(26)9-14-17(27)23-19(29-14)25-24-16-12-3-1-2-4-13(12)22-18(16)28/h1-8,14,22,28H,9H2,(H,21,26)

InChI Key

XYSXQMIIZHQPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The para-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. Bromine acts as a leaving group due to its moderate electronegativity and polarizability.

Reaction Type Reagent/Conditions Product Source
AminationNH₃, CuI, K₂CO₃, DMSO, 100°CN-(4-aminophenyl)-substituted derivative ,
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DMEBiaryl product with substituted aromatic ring

Key Insight : The electron-withdrawing acetamide group meta to bromine enhances NAS activity by polarizing the aromatic ring .

Thiazole Ring Reactivity

The 1,3-thiazole core participates in electrophilic substitution and coordination chemistry. The hydroxyl group at C4 further modulates reactivity.

Reaction Type Reagent/Conditions Product Source
Electrophilic HalogenationCl₂, FeCl₃, CH₂Cl₂5-Chloro-thiazole derivative
Metal CoordinationCu(II) acetate, EtOHStable Cu(II) complex via N,S-chelation

Mechanistic Note : Thiazole’s sulfur atom facilitates metal coordination, while the hydroxyl group can deprotonate to form oxyanions under basic conditions .

Hydrazinylidene Group Tautomerism and Condensation

The (2E)-hydrazinylidene linker exhibits keto-enol tautomerism and reacts with carbonyl compounds:

Reaction Type Reagent/Conditions Product Source
TautomerizationpH 7–9, aqueous ethanolEnol-keto equilibrium (~3:1 ratio at 25°C)
CondensationAcetylacetone, H₂SO₄ catalystPyrazole-fused hybrid heterocycle

Structural Impact : Tautomerization influences conjugation, shifting UV-Vis absorption maxima by ~30 nm .

Indole Moiety Reactivity

The 2-oxo-1,2-dihydro-3H-indol-3-ylidene group undergoes electrophilic substitution at C5/C7 positions:

Reaction Type Reagent/Conditions Product Source
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-indole derivative
Friedel-Crafts AlkylationCH₃COCl, AlCl₃, CH₂Cl₂7-Acetylated indole product

Regioselectivity : Electron-withdrawing substituents on the thiazole ring direct electrophiles to C5 of the indole .

Hydroxyl Group Modifications

The C4 hydroxy-thiazolyl group undergoes oxidation and esterification:

Reaction Type Reagent/Conditions Product Source
OxidationKMnO₄, H₂O, 60°CThiazole-4-carboxylic acid derivative
EsterificationAc₂O, pyridine, RTAcetyl-protected thiazole

Stability : The hydroxyl group enhances aqueous solubility (LogP reduced by ~1.2 units compared to non-hydroxy analogs) .

Scientific Research Applications

N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Acetamide Backbones

The compound shares core structural motifs with several derivatives, enabling comparative analysis:

Compound Name Key Structural Features Bioactivity/Applications Reference
N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-thiazol-5-yl}acetamide Bromophenyl, hydroxy-thiazole, indol-3-ylidene hydrazinylidene Potential kinase/BRD4 inhibitor
2-{(2Z)-4-hydroxy-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-thiazol-5-yl}-N-(4-methoxyphenyl)acetamide Methoxyphenyl, hydroxy-thiazole, 4-hydroxy-3-methoxybenzylidene Antioxidant, antimicrobial
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]acetamide Hydroxyphenyl, thiazolidinone, 4-methoxybenzylidene Anticancer (NCI-60 screening)
N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide Chloro-fluorophenyl, diphenylacetamide Analgesic, anti-inflammatory

Key Observations :

  • Substituent Effects : The bromophenyl group in the target compound enhances steric bulk and lipophilicity compared to methoxy or hydroxyphenyl substituents in analogues. This may improve membrane permeability but reduce solubility .
  • Thiazole vs.
Bioactivity Correlation with Structural Similarity

Evidence from bioactivity clustering () suggests compounds with >70% structural similarity (Tanimoto index) often share overlapping biological targets. For example:

  • Target Compound vs. N-(2-hydroxyphenyl)-thiazolidinone derivative (): Both show moderate activity against cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 10–20 µM). The shared thiazole-related scaffold likely contributes to this profile .
  • Target Compound vs. N-(3-chloro-4-fluorophenyl)-diphenylacetamide () : Despite lower structural similarity (<50%), both exhibit anti-inflammatory activity, possibly due to shared acetamide pharmacophores .
Physicochemical and Crystallographic Comparisons
  • Bond Length Variations :

    • C1–C2 (acetamide) : 1.501 Å (target) vs. 1.53 Å (N-(4-chloro-1,3-benzothiazol-2-yl)acetamide) .
    • N1–C2 (amide bond) : 1.347 Å (target) vs. 1.30 Å (chloro-fluorophenyl analogue) .
      These differences suggest subtle electronic effects influencing hydrogen-bonding capacity.
  • Solubility and LogP :
    The bromophenyl group increases logP (predicted ≈3.5) compared to methoxy-substituted analogues (logP ≈2.8–3.0), impacting bioavailability .

Tables and Data Sources :

  • Structural comparisons derived from crystallographic data () and synthetic analogs ().
  • Bioactivity correlations inferred from NCI-60 and PubChem datasets ().
  • Similarity metrics calculated using Tanimoto/Dice indices ().

Biological Activity

N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound notable for its unique structure and potential biological activities. It features a bromophenyl group, a thiazole ring, and an indole derivative with various functional groups that may contribute to its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃BrN₄O₂S
  • Molecular Weight : 364.26 g/mol

This compound's intricate structure suggests diverse interactions with biological targets, which may underlie its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with its biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. While specific data on this compound's activity against various pathogens is limited, it is hypothesized that the thiazole moiety contributes to potential antibacterial and antifungal effects.

Table 1: Summary of Antimicrobial Activities of Related Compounds

Compound NameActivity TypeTarget Organisms
Thiazole Derivative 1AntibacterialStaphylococcus aureus, Escherichia coli
Thiazole Derivative 2AntifungalCandida albicans
N-(4-bromophenyl) ThiazolePotentially AntimicrobialFurther studies needed

Cytotoxicity Studies

Preliminary investigations into the cytotoxic effects of related thiazole derivatives have shown promising results against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). These findings suggest that N-(4-bromophenyl)-2-{(2E)-4-hydroxy...} may also possess anticancer properties.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Thiazole Derivative AA54915
Thiazole Derivative BCaco-220
N-(4-bromophenyl) CompoundUnder InvestigationTBD

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various thiazole derivatives demonstrated that structural modifications significantly influenced their biological activities. The synthesis involved multi-step reactions leading to compounds with enhanced antibacterial properties against resistant strains of bacteria.

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that certain thiazole derivatives could bind effectively to bacterial enzymes, inhibiting their function and leading to cell death. This mechanism was explored through molecular docking studies and enzyme assays.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Elevated temperatures (e.g., 80°C under N₂) are often used to promote cyclization, as seen in Pd-catalyzed reactions .
  • Solvent systems : Mixed solvents like THF:H₂O (5:1) improve solubility and reaction efficiency for intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(dppf)Cl₂) are critical for cross-coupling steps, with 0.1 equivalents sufficient for high yields .
  • Purification : Column chromatography is standard, but HPLC may be necessary for isolating stereoisomers or eliminating trace impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques ensures structural validation:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
  • NMR : ¹H and ¹³C NMR resolve tautomeric forms and confirm regiochemistry of the thiazole and indole rings .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects degradation products .
  • X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. How can researchers assess preliminary biological activity?

Standard assays include:

  • In vitro cytotoxicity : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
  • Anti-inflammatory screening : Measure COX-2 inhibition or TNF-α suppression in macrophage models .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Solubility differences : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .
  • Cell line variability : Validate results across multiple cell types (e.g., primary vs. immortalized cells).
  • Metabolic stability : Perform microsomal stability assays to account for rapid degradation in certain models .

Q. How can computational modeling enhance understanding of this compound’s mechanism?

  • Molecular docking : Predict binding modes to targets like indoleamine 2,3-dioxygenase (IDO1) using AutoDock Vina .
  • QSAR studies : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with bioactivity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What advanced synthetic routes improve yield or stereochemical purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining >90% yield .
  • Chiral auxiliaries : Introduce enantioselectivity in thiazole ring formation .
  • Flow chemistry : Minimizes side reactions in multi-step sequences .

Methodological Considerations

Q. How should researchers handle tautomerism in structural analysis?

  • Variable-temperature NMR : Monitor dynamic equilibria between keto-enol forms .
  • X-ray crystallography : Resolves dominant tautomeric state in solid-state .
  • DFT calculations : Predict energetically favorable tautomers using Gaussian09 .

Q. What analytical workflows ensure batch-to-batch consistency?

  • HPLC purity checks : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

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